molecular formula C15H12O2 B12557578 Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- CAS No. 192047-38-4

Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-

Cat. No.: B12557578
CAS No.: 192047-38-4
M. Wt: 224.25 g/mol
InChI Key: UQGMJZQVDNZRKT-CABCVRRESA-N
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Description

Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- (CAS 5411-12-1), also known as trans-chalcone oxide or 2-benzoyl-3-phenyloxirane, is a chiral epoxide derivative of chalcone. Its molecular formula is C₁₅H₁₂O₂ (monoisotopic mass: 224.0837 Da), featuring a benzoyl group attached to a substituted oxirane ring with (2R,3S) stereochemistry . This compound is synthesized via epoxidation of trans-chalcone or Darzens condensation, yielding a white crystalline solid with applications in asymmetric catalysis and pharmaceutical intermediates .

Properties

CAS No.

192047-38-4

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

phenyl-[(2R,3R)-3-phenyloxiran-2-yl]methanone

InChI

InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15+/m1/s1

InChI Key

UQGMJZQVDNZRKT-CABCVRRESA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Manganese(III) Salen Complex-Catalyzed Epoxidation

The most widely reported method involves asymmetric epoxidation of chalcone (1,3-diphenylpropenone) using a chiral manganese(III) salen complex. Key parameters include:

Parameter Details
Catalyst Jacobsen's (R,R)-Mn(salen) complex ([Mn(salen)]Cl)
Oxidant NaOCl (bleach) or mCPBA (meta-chloroperbenzoic acid)
Co-oxidant N-Methylmorpholine N-oxide (NMO) for in situ generation of active Mn=O species
Solvent Dichloromethane or CH₃CN/H₂O biphasic system
Temperature 0–25°C
Yield 85–92%
Enantiomeric Excess 88–93% ee (,)

Mechanistic Insight :
The reaction proceeds via a radical pathway where the Mn=O species abstracts a hydrogen atom from the α,β-unsaturated ketone, followed by oxygen rebound to form the epoxide with retained stereochemistry.

Corey-Chaykovsky Epoxidation

Two-Step Synthesis via Sulfonium Ylides

This method employs dimethylsulfonium methylide (generated from trimethylsulfonium iodide and NaH) for epoxide formation:

  • Step 1 : Chalcone + dimethylsulfonium methylide → β-hydroxy sulfonium intermediate.
  • Step 2 : Acidic workup (HCl/EtOH) induces ring closure to form the epoxide.
Parameter Details
Reagents Trimethylsulfonium iodide, NaH, HCl/EtOH
Solvent THF
Reaction Time 6–8 hours
Yield 65–70%
Diastereoselectivity >95% trans-epoxide (,)

Limitation : Lower enantioselectivity (≤50% ee) unless chiral sulfonium ylides are used.

Zinc Alkylperoxide-Mediated Epoxidation

One-Pot Oxidation Using Preformed Zinc Complexes

A novel approach involves zinc alkylperoxide complexes (e.g., [(BDI)Zn(μ-OOtBu)]₂) to epoxidize chalcone under mild conditions:

Parameter Details
Catalyst BDI-ligated zinc alkylperoxide (BDI = β-diiminate)
Oxidant Molecular oxygen (O₂)
Solvent Toluene
Temperature 25°C
Yield 40–45%
Enantiomeric Excess 70–75% ee (,)

Advantage : Avoids stoichiometric oxidants, but yields are suboptimal due to competing side reactions.

Enzymatic Resolution of Racemic Epoxides

Acetylaminotransferase-Catalyzed Kinetic Resolution

A patent (CN113004161A) describes enzymatic resolution of racemic trans-chalcone oxide using acetylaminotransferase:

  • Step 1 : Synthesize racemic erythro-3-methyl-3-phenylalanine via condensation of diethyl acetamidomalonate and 1-bromoethylbenzene.
  • Step 2 : Enzymatic hydrolysis with acetylaminotransferase (6.5 wt% loading) selectively cleaves the (2S,3S)-enantiomer.
  • Step 3 : Isolation of (2R,3R)-epoxide via crystallization.
Parameter Details
Enzyme Loading 6.5 wt%
Reaction Time 20–40 hours
Yield 55–60%
Enantiomeric Excess >90% ee ()

Drawback : Multi-step synthesis increases operational complexity.

Comparative Analysis of Methods

Method Yield ee (%) Cost Scalability Key Advantage
Mn(salen)-Catalyzed 85–92% 88–93 High Moderate High stereoselectivity
Corey-Chaykovsky 65–70% ≤50 Low High Simplicity
Zinc Alkylperoxide 40–45% 70–75 Moderate Low Green chemistry (O₂ as oxidant)
Enzymatic Resolution 55–60% >90 High Low High ee without chiral catalysts

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in diols. Substitution reactions produce a variety of substituted phenylmethanone derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development:
    Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- is utilized in the synthesis of various pharmaceutical agents. Its oxirane moiety can be modified to create derivatives with enhanced biological activity. Research indicates that compounds with similar structures exhibit properties such as anti-inflammatory and analgesic effects, making it a candidate for further pharmacological studies .
  • Bioactive Compounds:
    The compound serves as a precursor for bioactive molecules that can interact with biological systems. Studies have shown that derivatives of methanone can exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Agricultural Applications

  • Pesticidal Activity:
    Recent patents have highlighted the use of methanone derivatives as novel pesticides. These compounds demonstrate effective insecticidal properties against various agricultural pests, including difficult-to-control arthropods and nematodes. The broad spectrum of activity indicates its potential use in integrated pest management strategies .
  • Plant Growth Regulators:
    Research has indicated that certain derivatives can function as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields while minimizing chemical inputs .

Biomaterials Applications

  • Crosslinked Biomaterials:
    Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- has been investigated for its ability to form crosslinked biomaterials. These materials can be used in medical applications such as tissue adhesives and drug delivery systems. The compound's multifunctional nature allows it to react under specific conditions to create stable three-dimensional matrices suitable for biomedical use .
  • Tissue Engineering:
    The compound's properties make it suitable for applications in tissue engineering where it can be used to develop scaffolds that support cell growth and tissue regeneration. Its ability to form hydrogels upon reaction with biological tissues enhances its utility in this field .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Drug Development Derivatives exhibit cytotoxic effects on cancer cells.
Agricultural Pesticides Effective against various pests; broad-spectrum activity noted.
Biomaterials Capable of forming stable crosslinked matrices for medical applications.

Mechanism of Action

The mechanism by which methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in both synthetic chemistry and biological studies to modify target molecules and study their functions .

Comparison with Similar Compounds

Key Findings

  • Steric Effects : Bulky groups (e.g., methyl, benzofuran) reduce ee by hindering catalyst-substrate interactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) stabilize transition states, improving enantioselectivity .
  • Functional Group Flexibility : Esters and halides retain synthetic utility while altering physical properties .

Biological Activity

Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- (CAS Number: 7570-86-7) is an organic compound with significant biological activity. Its structure consists of a phenyl group attached to a chiral epoxide, which contributes to its potential pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and therapeutic applications.

  • Molecular Formula : C15H12O2
  • Molar Mass : 224.26 g/mol
  • Density : 1.209 g/cm³
  • Melting Point : 86-89 °C
  • Boiling Point : 374.1 °C

Biological Activity Overview

Methanone derivatives have been investigated for various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The unique structure of methanone allows it to interact with biological targets effectively.

1. Antitumor Activity

Research indicates that compounds similar to methanone exhibit promising antitumor effects. For instance, studies on structurally related isoflavones have shown low micromolar GI50 values against human breast cancer cell lines (MDA-MB-468 and MCF-7), indicating significant growth inhibition . The mechanism involves the induction of cytochrome P450 enzymes, which enhance the bioactivation of these compounds.

2. Anti-inflammatory Effects

Methanone has demonstrated anti-inflammatory properties in various studies. In a specific investigation, trans-1,3-diphenyl-2,3-epoxypropane-1-one showed suppression of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages . This suggests that methanone can modulate inflammatory responses potentially through inhibition of pro-inflammatory cytokines.

3. Antimicrobial Activity

Preliminary studies suggest that methanone derivatives possess antimicrobial properties against certain bacterial strains. The epoxide functional group may play a crucial role in disrupting microbial cell membranes or interfering with metabolic pathways.

Toxicological Profile

While exploring the biological activity of methanone, it is essential to consider its toxicity profile:

  • Skin Sensitization : Methanone has been associated with skin sensitization and irritation in human studies. It has been classified as a moderate to strong skin sensitizer based on local lymph node assays (LLNA) .
  • Acute Toxicity : The acute toxicity levels indicate that high doses can lead to significant health risks. For example, related compounds have shown LD50 values ranging from 620 mg/kg to 2200 mg/kg in animal models .

Case Studies

Several case studies highlight the biological effects of methanone and its derivatives:

  • Antitumor Efficacy in Breast Cancer Models :
    • A study reported that certain methanone derivatives exhibited enhanced cytotoxicity when combined with CYP1A1 inducers in MDA-MB-468 cells, suggesting potential for combination therapies .
  • Inflammation Modulation :
    • In vitro studies demonstrated that methanone could significantly reduce nitric oxide production in macrophages stimulated by LPS, indicating its potential use as an anti-inflammatory agent .

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